molecular formula C12H15NO2 B1141678 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 116041-30-6

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1141678
CAS No.: 116041-30-6
M. Wt: 205.25
InChI Key:
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Description

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C12H15NO2. It is characterized by a pyrrolidinone ring substituted with a benzyl group and a hydroxymethyl group.

Scientific Research Applications

1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one are not well-documented in the literature. Given its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Cellular Effects

It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with various transporters or binding proteins, and could influence its own localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and benzyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECBQTBLDLREAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The optical purity of the (S)-5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was established by formation of the ester derived from (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((-)-MTPA) following the procedure of Mosher, et al. (J. Org. Chem. 1969, 34, 2543). A single diastereomeric ester, as judged by 1H NMR and TLC, was obtained, and could readily be differentiated from the diastereomeric mixture (by the doubling of the CH2N and CH2O signals in the 1H NMR) produced when racemic 5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was used to form the (-)-MTPA ester.
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